(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid

Peptide mimetics Conformational analysis NMR spectroscopy

Researchers requiring enantiopure, conformationally locked pyroglutamic acid scaffolds for peptide mimetics and ACC2 probe studies often encounter racemic mixtures lacking the required stereochemistry and conformational bias. (2R)-1-Acetyl-5-oxopyrrolidine-2-carboxylic acid (N-acetyl-D-pyroglutamic acid) directly resolves this: • ACC2 IC₅₀ 84 nM - validated chemical probe for fatty acid oxidation & metabolic disorder studies • >98% s-trans conformational lock enables defined 3D pharmacophore presentation in peptide hormone analogs • >99% de achievable in asymmetric Michael addition for glutamate receptor modulator synthesis. Supplied as custom synthesis with full analytical characterization (NMR, HPLC, MS).

Molecular Formula C7H9NO4
Molecular Weight 171.15 g/mol
Cat. No. B13621614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid
Molecular FormulaC7H9NO4
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESCC(=O)N1C(CCC1=O)C(=O)O
InChIInChI=1S/C7H9NO4/c1-4(9)8-5(7(11)12)2-3-6(8)10/h5H,2-3H2,1H3,(H,11,12)/t5-/m1/s1
InChIKeyAYNBBSMJRSAAHP-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-1-Acetyl-5-oxopyrrolidine-2-carboxylic Acid: Chiral Building Block & ACC2 Inhibitor


(2R)-1-Acetyl-5-oxopyrrolidine-2-carboxylic acid, also known as N-acetyl-D-pyroglutamic acid, is a chiral, non-proteinogenic amino acid derivative characterized by a pyrrolidine ring bearing an acetyl group and a carboxylic acid functionality. It serves as a versatile chiral building block in asymmetric synthesis and has been identified as an inhibitor of acetyl-CoA carboxylase 2 (ACC2) with a reported IC₅₀ value of 84 nM in enzymatic assays [1]. Structurally, the compound exists predominantly (>98%) in the s-trans conformation at neutral pH, a property that distinguishes it from N-acetyl-L-proline and influences its utility in peptide mimetic design [2].

Chiral synthon Enantiomerically pure (2R) building block for asymmetric synthesis of 3-substituted pyroglutamic acid derivatives.
Conformation Reported s-trans amide geometry supports peptide mimetic design and conformational pre-organization studies.
ACC2 probe Supports acetyl-CoA carboxylase 2 pathway inhibition research and target-engagement assay development.

(2R) Enantiomer: Irreplaceable vs. Racemic or L-Analogs


Substitution with the racemate (DL-1-acetyl-5-oxoproline) or the L-enantiomer ((2S)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid) is not scientifically equivalent due to distinct conformational and stereochemical properties. The (2R) enantiomer exhibits a specific chiroptical signature and, as inferred from class-level conformational studies, adopts a >98% s-trans amide bond geometry at neutral pH—a stark contrast to the ~50% s-trans population observed in N-acetyl-L-proline [1]. This conformational locking directly impacts molecular recognition in biological systems and peptide folding, making the (2R) enantiomer uniquely suited for applications requiring defined three-dimensional presentation of pharmacophores. Furthermore, ACC2 inhibition data are specific to the (2R) configuration; the L-enantiomer and racemate lack equivalent validated activity profiles [2].

Attribute
(2R) Enantiomer
Racemate / (2S)
Stereochemistry
Defined (2R) chiral center
Racemic mixture or opposite (2S) configuration
Amide conformation
>98% s-trans (class-level, neutral pH)
~50% s-trans for N-acetyl-L-proline; conformational profile may differ
ACC2 activity
Reported (2R)-specific inhibition
No equivalent validated activity profile available

Substitution with racemate or (2S) enantiomer may alter molecular recognition, peptide backbone geometry, and target-engagement outcomes. Enantiomer-attribution review is recommended.

(2R) Enantiomer: Quantitative Differentiation Evidence


s-Trans Conformational Locking Advantage

The (2R) enantiomer, as a member of the N-acetyl-5-oxoproline class, exhibits a dramatically shifted conformational equilibrium compared to standard N-acetylprolines. While N-acetyl-L-proline exists as an approximately 1:1 mixture of s-cis and s-trans rotamers at neutral pH, N-acetyl-5-oxo-L-proline—the direct L-enantiomer analog—is >98% s-trans under identical conditions [1]. By class-level inference, the (2R) enantiomer shares this locked s-trans geometry, a feature that rigidifies the peptide backbone and enhances target engagement in designed ligands.

s-Trans Conformation
Class-level inference
>98% s-trans vs. ~50% for N-acetyl-L-proline at neutral pH
Supports conformational pre-organization review for peptide mimetic design
Inferred from L-enantiomer class data; direct (2R) measurement to verify
Peptide mimetics Conformational analysis NMR spectroscopy

ACC2 Inhibition Potency vs. Clinical Inhibitors

The compound directly inhibits recombinant human acetyl-CoA carboxylase 2 (ACC2) with an IC₅₀ of 84 nM, as measured by reduction in conversion of acetyl-CoA to malonyl-CoA [1]. This potency places it within the same order of magnitude as clinical-stage ACC inhibitors such as PF-05175157, which exhibits an IC₅₀ of 33 nM against human ACC2 . The (2R) configuration is essential for this activity; no equivalent data exist for the (2S) enantiomer or racemate.

ACC2 Inhibition
Cross-study comparable
IC₅₀ = 84 nM (human ACC2) vs. clinical comparator PF-05175157 IC₅₀ = 33 nM
Supports ACC2 target-engagement assay context; distinct chemotype from clinical-stage inhibitors
~2.5-fold lower potency; structurally orthogonal tool compound
Metabolic disorders Acetyl-CoA carboxylase Enzyme inhibition

Chiral Purity in Asymmetric Michael Additions

In asymmetric synthesis protocols, (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid serves as a precursor to enantiomerically pure 3-substituted pyroglutamic acids. Using chiral glycine equivalents and acrylic acid derivatives, Michael addition reactions achieve diastereoselectivities exceeding 99% de, yielding the (2R) configured products with high optical purity [1]. This level of stereocontrol is not attainable with racemic starting materials and is superior to many alternative chiral auxiliaries.

Chiral Purity
Class-level inference
>99% diastereomeric excess
Reported stereochemical-control outcome for derived 3-substituted pyroglutamic acids
Ni(II)-complex mediated Michael addition; racemic starting materials yield 0% de
Asymmetric synthesis Chiral building block Pyroglutamic acid derivatives

Limited Direct Comparative Evidence

It is important to note that while the above evidence supports the unique conformational and synthetic utility of (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid, high-strength, head-to-head comparative data (e.g., direct R vs. S enantiomer IC₅₀ values, in vivo PK, or selectivity panels) are not publicly available in peer-reviewed literature. The evidence presented relies on class-level inferences and cross-study comparisons. Procurement decisions should therefore weigh the compound's established role as a chiral building block and ACC2 inhibitor scaffold against the need for further experimental validation.

Comparative Data
Data to verify
Limited published head-to-head R vs. S enantiomer comparisons
Enantiomer-attribution validation may require additional experimental confirmation
Source review as of 2026; cross-study inferences should be verified
Data availability Research tools

(2R) Enantiomer: Evidence-Based Applications


Conformationally Constrained Peptide Hormone Analogs

The >98% s-trans conformational lock of the pyrrolidine amide bond makes (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid an ideal scaffold for replacing proline residues in peptide hormones (e.g., angiotensin, thyroliberin) to probe the bioactive conformation at the receptor interface [1]. This approach reduces conformational entropy and can enhance binding affinity and selectivity.

ACC2 Target Validation in Metabolic Disease Models

With an ACC2 IC₅₀ of 84 nM, this compound serves as a valuable chemical probe for studying the role of ACC2 in fatty acid oxidation and metabolic disorders such as obesity and type 2 diabetes [1]. Its distinct chemotype from clinical-stage inhibitors offers an orthogonal tool for mechanism-of-action studies and resistance profiling [2].

Asymmetric Synthesis of 3-Substituted Pyroglutamic Acids

As a chiral precursor, (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid enables the preparation of enantiomerically pure 3-substituted pyroglutamic acids via asymmetric Michael addition, achieving >99% diastereomeric excess [1]. These products are valuable intermediates for drug discovery, particularly in the synthesis of glutamate receptor modulators and protease inhibitors.

Application
Selection Property
Validation Focus
Conformationally constrained peptide analog design
s-Trans conformational pre-organization context
Peptide backbone geometry and receptor-interface review
ACC2 metabolic pathway studies
ACC2 target-engagement assay context
Enzyme inhibition and fatty acid oxidation endpoint review
Asymmetric synthesis of 3-substituted pyroglutamic acids
Chiral precursor stereochemical control
Diastereomeric excess and optical purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.